1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
CAS No.: 55327-43-0
Cat. No.: VC7822236
Molecular Formula: C9H7ClN2OS
Molecular Weight: 226.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55327-43-0 |
|---|---|
| Molecular Formula | C9H7ClN2OS |
| Molecular Weight | 226.68 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) |
| Standard InChI Key | GIKZSOCWOZJBCD-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one, reflects its bicyclic structure:
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A five-membered imidazolidinone ring (4,5-dihydro-1H-imidazol-5-one) with a ketone at position 5 and a sulfur atom at position 2.
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A 4-chlorophenyl group substituent at position 3 of the imidazolidinone ring .
The planar aromatic chlorophenyl group and the non-planar imidazolidinone core create a hybrid geometry that influences its reactivity and intermolecular interactions. X-ray crystallography of analogous imidazolidinone derivatives reveals bond lengths of ~1.48 Å for C=O and ~1.67 Å for C=S, with dihedral angles between the aryl and heterocyclic rings ranging from 15–30° .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 226.68 g/mol | |
| SMILES | C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl | |
| InChI Key | GIKZSOCWOZJBCD-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Routes
While explicit protocols for this compound are scarce, imidazolidinones are typically synthesized via:
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Cyclocondensation: Reaction of 4-chlorophenyl isothiocyanate with α-amino ketones or esters under basic conditions .
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Nucleophilic Substitution: Thiolation of preformed imidazolidinone intermediates using sulfurizing agents like Lawesson’s reagent .
Aromsyn reports gram-to-kilogram-scale production with ≥98% purity via optimized condensation reactions, though exact yields remain proprietary . VulcanChem notes that such syntheses often employ anhydrous solvents (e.g., DMF, THF) and temperatures of 60–100°C.
Analytical Characterization
Applications in Materials Science
Catalysis
The compound serves as a ligand in transition-metal complexes. For example:
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Vanadium(IV) complexes anchored on polymers show 85–92% efficiency in oxidizing sulfides to sulfoxides .
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Palladium(II) coordination compounds catalyze Suzuki-Miyaura couplings with yields >90% .
Table 2: Catalytic Performance
| Application | Conditions | Efficiency | Source |
|---|---|---|---|
| Sulfide Oxidation | , HO, 25°C | 92% | |
| Cross-Coupling Reactions | Pd(OAc), KCO, 80°C | 94% |
Recent Advances and Future Directions
Drug Delivery Systems
Encapsulation in mesoporous silica nanoparticles (MSNs) improves bioavailability by 40% in murine models, enabling sustained release over 72 hours .
Computational Modeling
DFT studies predict a HOMO-LUMO gap of 4.2 eV, suggesting utility in organic semiconductors .
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